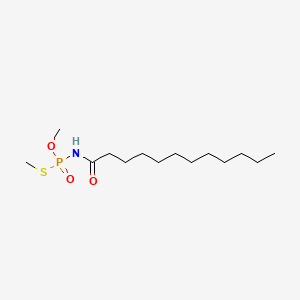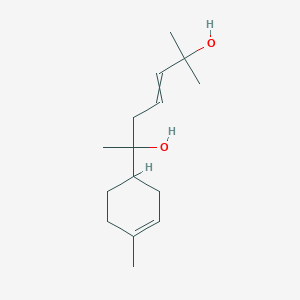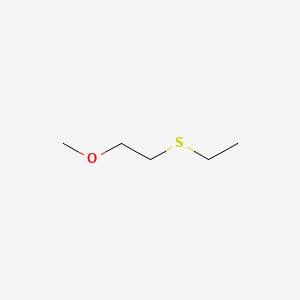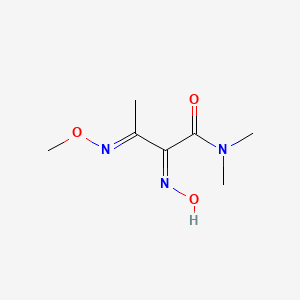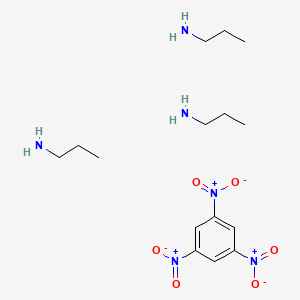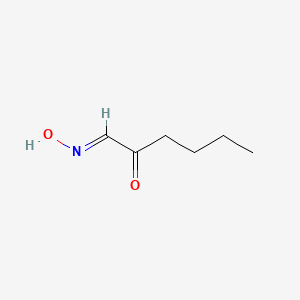
2,6-Bis(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 6th positions of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of 2,6-Bis(methylsulfanyl)quinoline may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and acylated quinoline derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes . In cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2,6-Bis(methylsulfanyl)quinoline can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a different substitution pattern on the quinoline ring.
Chloroquine: Another antimalarial compound with distinct chemical properties.
Mefloquine: Known for its antimalarial and anti-inflammatory activities.
These compounds share the quinoline scaffold but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Propiedades
Número CAS |
54002-20-9 |
|---|---|
Fórmula molecular |
C11H11NS2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
2,6-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3 |
Clave InChI |
SNPUKKQYEMRFIW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)N=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


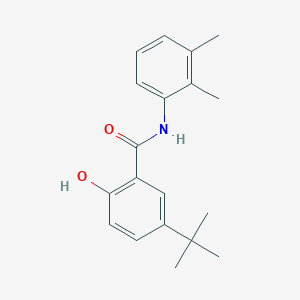
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
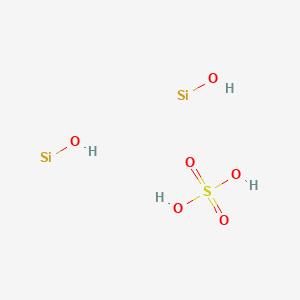
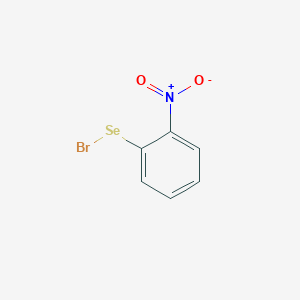
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
